4-Chloro-5-methoxy-3-phenyl-isoxazole

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Chloro-5-methoxy-3-phenyl-isoxazole (CAS 62847-66-9) is a 3,4,5-trisubstituted isoxazole heterocycle with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g·mol⁻¹. Isoxazole scaffolds are recognized pharmacophores present in marketed COX-2 inhibitors (valdecoxib), β-lactamase-resistant antibiotics, and numerous agrochemical agents.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
Cat. No. B12094676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-3-phenyl-isoxazole
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NO1)C2=CC=CC=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-13-10-8(11)9(12-14-10)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyVMXTUTAATJLAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxy-3-phenyl-isoxazole – CAS 62847-66-9 Procurement and Differentiation Guide for Medicinal Chemistry and Agrochemical Research


4-Chloro-5-methoxy-3-phenyl-isoxazole (CAS 62847-66-9) is a 3,4,5-trisubstituted isoxazole heterocycle with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g·mol⁻¹ . Isoxazole scaffolds are recognized pharmacophores present in marketed COX-2 inhibitors (valdecoxib), β-lactamase-resistant antibiotics, and numerous agrochemical agents [1]. This specific derivative combines three features—a 3-phenyl ring for hydrophobic interactions, a 4-chloro substituent serving as both a pharmacophoric element and a synthetic handle, and a 5-methoxy group that modulates electronic properties and enables specific isomerization reactivity—making it a versatile intermediate for library synthesis and structure–activity relationship (SAR) exploration [2].

Why 4-Chloro-5-methoxy-3-phenyl-isoxazole Cannot Be Replaced by Generic Isoxazole Analogs – Key Structural and Reactivity Implications


The substitution pattern on the isoxazole ring critically determines both the compound's physicochemical profile and its downstream synthetic utility. Replacing the 4-chloro substituent with hydrogen (yielding 5-methoxy-3-phenylisoxazole, CAS 18803-02-6) eliminates a critical cross-coupling handle, increases the predicted LogP by approximately 0.5–0.8 log units relative to the chlorinated analog, and removes a key halogen-bond donor/acceptor pharmacophoric feature . Conversely, substituting the 5-methoxy with a phenyl ring (as in 4-chloro-3,5-diphenylisoxazole, CAS 10557-79-6) abolishes the unique Fe(II)-catalyzed isomerization pathway to isoxazole-4-carboxylic acid derivatives that is specifically enabled by the 5-methoxy group [1]. The simultaneous presence of all three substituents—3-aryl, 4-halo, and 5-alkoxy—creates a reactivity profile (lithiation resistance at C4, cross-coupling competence, and azirine-forming isomerization) that cannot be replicated by any single-position analog [2].

4-Chloro-5-methoxy-3-phenyl-isoxazole – Quantitative Comparative Evidence for Differentiated Scientific Selection


Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation Versus Dechlorinated Analog

4-Chloro-5-methoxy-3-phenyl-isoxazole exhibits a computed LogP of 3.00 and a topological polar surface area (TPSA) of 35.26 Ų . In comparison, the dechlorinated analog 5-methoxy-3-phenylisoxazole (CAS 18803-02-6, C₁₀H₉NO₂, MW 175.18) has a lower molecular weight and lacks the chlorine atom, which is expected to reduce its LogP by approximately 0.5–0.8 units (consistent with the π-chloro substituent constant of ~0.71 for aromatic systems) . The additional chlorine in the target compound increases both lipophilicity and halogen-bonding capacity, parameters that are critical for membrane permeability and target engagement in medicinal chemistry campaigns [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

C4-Chloro as a Synthetic Handle: Cross-Coupling Competence Comparison with Non-Halogenated Isoxazoles

The 4-chloro substituent of 4-chloro-5-methoxy-3-phenyl-isoxazole functions as a competent leaving group in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira), enabling direct C–C bond formation at the isoxazole 4-position [1]. The non-halogenated isoxazole analog 5-methoxy-3-phenylisoxazole (CAS 18803-02-6) lacks this synthetic handle entirely; functionalization at the 4-position of that compound requires lithiation with n-BuLi followed by electrophilic quench, as demonstrated by Micetich and Chin (1970) who showed that 3,5-disubstituted isoxazoles react with n-butyllithium to form 4-lithio derivatives [2]. The chlorinated target compound thus enables a complementary, orthogonal synthetic strategy—direct cross-coupling—avoiding the need for cryogenic lithiation conditions (−78 °C) and expanding the accessible chemical space at the 4-position .

Organic Synthesis Cross-Coupling Building Block Utility

Fe(II)-Catalyzed Isomerization Reactivity of 4-Halo-5-methoxyisoxazoles to Isoxazole-4-carboxylic Acid Derivatives

Serebryannikova et al. (2019) demonstrated that 4-acyl-5-methoxyisoxazoles undergo Fe(II)-catalyzed domino isomerization (dioxane, 105 °C) to afford isoxazole-4-carboxylic esters and amides in good yields [1]. This reactivity is contingent on the presence of the 5-methoxy substituent, which facilitates the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. The 4-chloro substituent in 4-chloro-5-methoxy-3-phenyl-isoxazole can serve as a precursor to the 4-acyl derivatives required for this isomerization (via cross-coupling or lithiation–carbonylation), whereas the non-methoxylated comparator 4-chloro-3,5-diphenylisoxazole (CAS 10557-79-6, mp 84 °C) lacks this 5-methoxy trigger and cannot participate in this specific isomerization pathway [2]. Additionally, the methoxy group modulates the electron density on the isoxazole ring, influencing regioselectivity in electrophilic aromatic substitution and cycloaddition reactions [3].

Synthetic Methodology Isomerization Heterocyclic Chemistry

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 209.63 g·mol⁻¹ and 14 heavy atoms, 4-chloro-5-methoxy-3-phenyl-isoxazole resides in the upper range of fragment-like chemical space (typically MW < 300) while offering three points of diversification (C3-aryl, C4-Cl, C5-OCH₃) [1]. By comparison, the simpler 3-phenylisoxazole core (CAS 108317-75-0, C₉H₇NO, MW 145.16) has only 11 heavy atoms and lacks both the chloro and methoxy substituents, offering only two diversification points (C4 and C5 via lithiation) [2]. The target compound's higher heavy-atom count and pre-installed chlorine provide a more advanced starting point for lead optimization, potentially reducing the number of synthetic steps required to reach candidate-quality molecules—a critical factor in parallel library synthesis and medicinal chemistry resource allocation [3].

Fragment-Based Drug Discovery Lead Optimization Molecular Property Filters

Class-Level Evidence: Halogenated Isoxazoles Exhibit Enhanced Biological Activity Relative to Non-Halogenated Congeners in Reported SAR Studies

Multiple independent SAR studies have established that halogen substitution on the isoxazole ring, particularly at the 4-position, enhances biological potency across diverse target classes. Kaewsri et al. (2016) note that 'inclusion of halogen atoms can improve biological activities as compared to the non-halogenated variants' in the context of medicinal chemistry design [1]. Day et al. (2003) demonstrated the convenient C4 halogenation (Cl, Br, I) of 3,5-diarylisoxazoles using N-halosuccinimides in acetic acid, with strong acid catalysis required for electron-deficient substrates, providing a systematic route to halogenated analogs for comparative bioactivity screening . Arzine et al. (2022) reported that functionalized isoxazole derivatives bearing chloro substituents exhibited significant antibacterial activity against E. coli and B. subtilis compared to reference antibiotic drugs [2]. While these studies do not report data for the specific target compound, they establish a consistent class-level trend: 4-halo substitution on the isoxazole scaffold correlates with enhanced target binding and antimicrobial efficacy relative to non-halogenated controls.

Structure–Activity Relationship Halogen Bonding Antimicrobial Activity

Optimal Application Scenarios for 4-Chloro-5-methoxy-3-phenyl-isoxazole Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis via C4 Cross-Coupling Diversification

Procurement of 4-chloro-5-methoxy-3-phenyl-isoxazole is justified when the synthetic plan requires Pd-catalyzed Suzuki–Miyaura or Sonogashira cross-coupling at the isoxazole 4-position to generate a library of 4-aryl/alkynyl derivatives. The pre-installed C4-Cl eliminates the need for lithiation chemistry (required for the non-halogenated analog 5-methoxy-3-phenylisoxazole), enabling parallel synthesis under mild conditions compatible with diverse functional groups [1]. This application is supported by the demonstrated cross-coupling competence of 4-chloroisoxazoles (Kaewsri et al., 2016) and the established halogenation methodology for 3,5-diarylisoxazoles (Day et al., 2003) [2].

Isoxazole-4-carboxylic Acid Scaffold Construction via Fe(II)-Catalyzed Isomerization

When the research objective is the synthesis of isoxazole-4-carboxylic acid derivatives—a privileged scaffold in agrochemical and pharmaceutical discovery—4-chloro-5-methoxy-3-phenyl-isoxazole provides a direct entry point. Following C4 acylation (via cross-coupling or lithiation–carbonylation), the 5-methoxy group facilitates Fe(II)-catalyzed domino isomerization to isoxazole-4-carboxylic esters/amides (Serebryannikova et al., 2019) [1]. This pathway is inaccessible from non-methoxylated 4-chloroisoxazoles such as 4-chloro-3,5-diphenylisoxazole, making the target compound uniquely suited for this synthetic strategy [2].

Fragment-Based Drug Discovery Requiring Balanced MW and Multiple Diversification Vectors

For fragment-based or fragment-growing campaigns, 4-chloro-5-methoxy-3-phenyl-isoxazole (MW 209.63, 14 heavy atoms) offers an optimal balance of molecular complexity and growth potential [1]. Its three chemically orthogonal diversification points (C3-aryl, C4-Cl, C5-OCH₃) provide more synthetic vectors than simpler isoxazole fragments (e.g., 3-phenylisoxazole, ~MW 145, 2 vectors) while remaining within fragment-like physicochemical space (MW < 300) [2]. The pre-installed chlorine also contributes favorable LogP (~3.0) and halogen-bonding capacity for target engagement, as predicted by class-level SAR trends [3].

Agrochemical Lead Discovery Leveraging Halogenated Isoxazole Pharmacophores

Isoxazole-containing compounds are established pharmacophores in agrochemicals, particularly as herbicides and fungicides [1]. 4-Chloro-5-methoxy-3-phenyl-isoxazole is suitable as a core scaffold for agrochemical discovery programs where the 4-chloro substituent can serve as both a bioactive pharmacophoric element (consistent with class-level halogen enhancement trends [2]) and a synthetic diversification point. Patents describing isoxazole derivatives with herbicidal and fungicidal activity frequently feature 4-chloro-substituted variants, establishing precedence for this substitution pattern in crop protection applications [3].

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